![molecular formula C20H30Si2 B14375450 [(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane) CAS No. 90745-13-4](/img/structure/B14375450.png)
[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is an organosilicon compound that features a biphenyl core substituted with a methyl group and two trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-Methyl-1,1’-biphenyl} + \text{2 (Trimethylsilyl chloride)} \rightarrow \text{[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane)} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ could yield a biphenyl derivative with hydroxyl groups, while reduction with LiAlH₄ could produce a fully reduced biphenyl compound.
Aplicaciones Científicas De Investigación
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into the potential biological activities of this compound and its derivatives, including their use as pharmaceuticals or bioactive agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
Mecanismo De Acción
The mechanism by which [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The biphenyl core provides a rigid, planar structure that can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,1’-biphenyl: This compound lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl-substituted biphenyls: These compounds have similar structural features but may differ in the position and number of trimethylsilyl groups.
Uniqueness
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is unique due to the combination of a methyl-substituted biphenyl core and two trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90745-13-4 |
|---|---|
Fórmula molecular |
C20H30Si2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
trimethyl-[[2-(2-methylphenyl)phenyl]-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)20(21(2,3)4)22(5,6)7/h8-15,20H,1-7H3 |
Clave InChI |
XKDPOWVTJAAHMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC=C2C([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


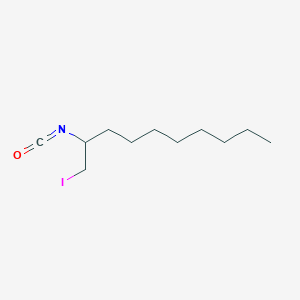

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)

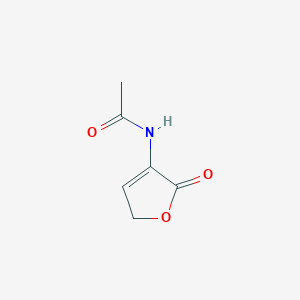

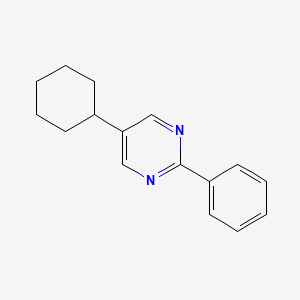

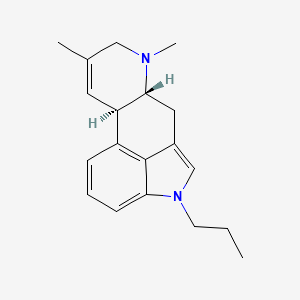
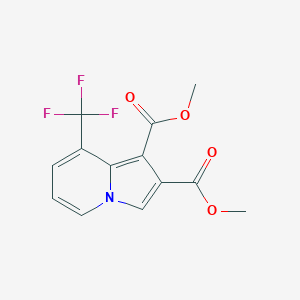
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
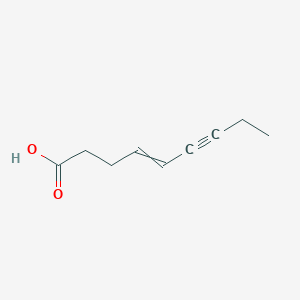
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
